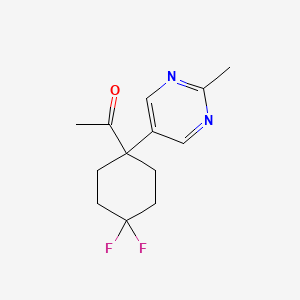![molecular formula C8H8N2O3 B8311837 N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine](/img/structure/B8311837.png)
N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine
概要
説明
N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C8H8N2O3. It is also known by its IUPAC name, Benzaldehyde, 2-methyl-6-nitro-, oxime. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxylamine group (-NHOH) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine can be achieved through several methods. One common method involves the reaction of 2-methyl-6-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an ethanol solvent at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as the laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and distillation.
化学反応の分析
Types of Reactions
N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the hydroxylamine group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydroxylamine derivatives.
科学的研究の応用
N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitro group and hydroxylamine group play crucial roles in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
- N-[(2-nitrophenyl)methylidene]hydroxylamine
- N-[(4-methyl-2-nitrophenyl)methylidene]hydroxylamine
- N-[(2-methyl-4-nitrophenyl)methylidene]hydroxylamine
Uniqueness
N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine is unique due to the specific positioning of the methyl and nitro groups on the benzene ring, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and exhibit distinct properties compared to other similar compounds.
特性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8N2O3/c1-6-3-2-4-8(10(12)13)7(6)5-9-11/h2-5,11H,1H3 |
InChIキー |
VOKYRHHSURLPLE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C=NO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(2-Amino-3-pyridin-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-phenol](/img/structure/B8311804.png)


![5-(4-Amino-phenyl)-[1,2]dithiole-3-thione](/img/structure/B8311845.png)



![(4-Tert-butyl-benzyl)-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B8311870.png)
![2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanol](/img/structure/B8311879.png)
![5,8-Dihydro-8-ethyl-2-methylthio-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8311882.png)
